molecular formula C16H23BO5 B6248570 methyl 2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate CAS No. 478375-44-9

methyl 2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Cat. No.: B6248570
CAS No.: 478375-44-9
M. Wt: 306.2
InChI Key:
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Description

“Methyl 2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate” is an organic intermediate with borate groups . It is a type of organoboron compound, which are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are not only important intermediates in organic synthesis, but also have a wide range of applications in pharmacy and biology .


Molecular Structure Analysis

The structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .

Future Directions

Organoboron compounds have a wide range of applications in pharmacy and biology . They are used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release . This suggests a promising future direction for the use of this compound in drug delivery systems.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate involves the reaction of 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneboronic acid with methyl 2-bromoacetate in the presence of a palladium catalyst.", "Starting Materials": [ "2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneboronic acid", "methyl 2-bromoacetate", "palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneboronic acid (1.0 equiv) and the palladium catalyst (0.1 equiv) in a suitable solvent such as toluene or DMF.", "Step 2: Add methyl 2-bromoacetate (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain the desired product, methyl 2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate." ] }

CAS No.

478375-44-9

Molecular Formula

C16H23BO5

Molecular Weight

306.2

Purity

95

Origin of Product

United States

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